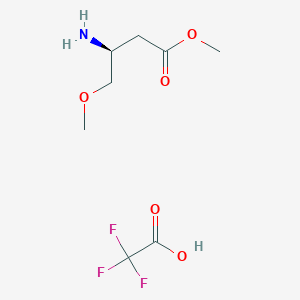![molecular formula C18H18N2O3 B2475615 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2097933-32-7](/img/structure/B2475615.png)
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), which is a type of receptor found in the brain that plays a role in regulating neurotransmitter signaling.
Mécanisme D'action
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide acts as a positive allosteric modulator of mGluR5, meaning that it binds to a site on the receptor that is distinct from the primary binding site for glutamate, the natural ligand for the receptor. By binding to this site, 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide enhances the activity of the receptor in response to glutamate, leading to increased neurotransmitter signaling.
Biochemical and Physiological Effects
Studies have shown that 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can enhance mGluR5 signaling in various brain regions, including the prefrontal cortex and hippocampus, which are both involved in cognitive processes such as learning and memory. 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide in lab experiments is its specificity for mGluR5, which allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide. One area of interest is its potential as a treatment for depression and anxiety, as studies have shown that mGluR5 signaling is dysregulated in these conditions. Another area of research is its potential as a treatment for addiction, as enhanced mGluR5 signaling has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves several steps, including the reaction of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(6-cyclopropylpyridin-3-ylmethyl)amine to form the amide product, which is then purified through recrystallization.
Applications De Recherche Scientifique
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has been studied extensively in scientific research for its potential therapeutic properties. One area of research has focused on its ability to modulate mGluR5 signaling, which has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and addiction. 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has been shown to enhance mGluR5 activity, which may have therapeutic potential for these conditions.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(8-12-2-6-16-17(7-12)23-11-22-16)20-10-13-1-5-15(19-9-13)14-3-4-14/h1-2,5-7,9,14H,3-4,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOJGCSCRSPDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)


![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)



![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)


![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)
![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)